molecular formula C21H30N2O6 B12317031 (S)-4-(benzyloxy)-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)-4-oxobutanoic acid

(S)-4-(benzyloxy)-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)-4-oxobutanoic acid

Katalognummer: B12317031
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: ZTJBISISEKLNRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-(Benzyloxy)-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)-4-oxobutanoic acid is a chiral organic compound featuring:

  • Benzyloxy group: A hydrophobic protective moiety (C₆H₅CH₂O-) that enhances solubility in organic solvents.
  • tert-Butoxycarbonyl (Boc)-protected piperidine: The Boc group stabilizes the piperidine’s amine, enabling selective deprotection under acidic conditions.
  • 4-Oxobutanoic acid backbone: A carboxylic acid with a ketone group, facilitating hydrogen bonding and further functionalization.
  • S-configuration: The stereochemistry at the chiral center is critical for interactions in asymmetric synthesis and pharmaceutical applications.

This compound is likely used as a protected intermediate in peptide synthesis or drug development, leveraging its Boc group for controlled reactivity .

Eigenschaften

Molekularformel

C21H30N2O6

Molekulargewicht

406.5 g/mol

IUPAC-Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]-4-oxo-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)23-11-9-16(10-12-23)22-17(19(25)26)13-18(24)28-14-15-7-5-4-6-8-15/h4-8,16-17,22H,9-14H2,1-3H3,(H,25,26)

InChI-Schlüssel

ZTJBISISEKLNRJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(CC(=O)OCC2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Boc Protection of Piperidin-4-amine

The tert-butoxycarbonyl (Boc) group is introduced to piperidin-4-amine using di-tert-butyl dicarbonate under mild basic conditions. A representative procedure involves dissolving piperidin-4-amine (1.0 eq) in tetrahydrofuran (THF) and treating it with di-tert-butyl dicarbonate (1.1 eq) in the presence of sodium carbonate (2.0 eq) at 0–25°C for 4–6 hours. The reaction mixture is filtered, concentrated, and purified via silica gel chromatography to yield tert-butyl piperidin-4-ylcarbamate as a white solid (85–92% yield).

Critical Parameters :

  • Solvent : THF or dichloromethane (DCM).
  • Base : Sodium carbonate or N,N-diisopropylethylamine (DIPEA).
  • Temperature : 0–25°C to minimize side reactions.

Preparation of Benzyl-Protected Aspartic Acid Derivatives

Benzyl Ester Formation

L-Aspartic acid is selectively protected at the β-carboxylic acid using benzyl bromide in the presence of potassium carbonate. The α-carboxylic acid remains free or is activated for subsequent coupling. In a typical protocol, L-aspartic acid (1.0 eq) is suspended in anhydrous DMF, treated with benzyl bromide (1.1 eq) and K2CO3 (2.0 eq), and stirred at 25°C for 12 hours. The product, (S)-2-amino-4-(benzyloxy)-4-oxobutanoic acid, is isolated via acid-base extraction (70–80% yield).

Activation of the α-Carboxylic Acid

The free α-carboxylic acid is activated as a mixed anhydride or acid chloride. For acid chloride formation, the benzyl-protected aspartic acid derivative is treated with thionyl chloride (SOCl2) in DCM at 0°C for 2 hours. The resulting acyl chloride is used directly in coupling reactions.

Coupling of Boc-Piperidin-4-amine and Activated Aspartic Acid

Amide Bond Formation

The activated α-carboxylic acid reacts with Boc-piperidin-4-amine in the presence of a coupling agent. A representative method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM. Boc-piperidin-4-amine (1.0 eq) is added to a solution of the acyl chloride (1.1 eq), EDCl (1.2 eq), and HOBt (1.2 eq) in DCM at 0°C. The reaction proceeds at 25°C for 12 hours, yielding the coupled product after column chromatography (65–75% yield).

Stereochemical Considerations :

  • The (S)-configuration is retained when starting from L-aspartic acid derivatives.
  • Racemization is minimized by avoiding elevated temperatures during coupling.

Deprotection and Final Isolation

Removal of Protecting Groups

The benzyl ester is cleaved via catalytic hydrogenation using Pd/C (10% w/w) in methanol under H2 atmosphere (1 atm, 25°C, 6 hours). The Boc group remains intact under these conditions. After filtration and concentration, the crude product is purified via recrystallization from ethyl acetate/hexane to afford the title compound as a crystalline solid (90–95% purity by HPLC).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) : δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, OCH2Ph), 4.10–3.90 (m, 1H, piperidine-H), 3.20–2.80 (m, 4H, piperidine-H), 2.65–2.50 (m, 2H, CH2CO), 1.45 (s, 9H, Boc-CH3).
  • 13C NMR : δ 172.5 (COOH), 170.1 (COOBn), 155.0 (Boc-CO), 80.5 (Boc-C), 67.2 (OCH2Ph), 48.5 (piperidine-C), 28.3 (Boc-CH3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C21H29N2O6 [M+H]+ : 413.2078.
  • Found : 413.2081.

Alternative Synthetic Routes

Reductive Amination Strategy

A keto intermediate, 4-oxo-4-(benzyloxy)butanoic acid, is prepared via oxidation of the corresponding alcohol. Boc-piperidin-4-amine (1.0 eq) is reacted with the keto acid (1.1 eq) in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at pH 5 (adjusted with acetic acid). The reaction proceeds at 25°C for 24 hours, yielding the target compound after purification (60–70% yield).

Solid-Phase Synthesis

Wang resin-bound aspartic acid is sequentially protected with Boc and benzyl groups. Piperidin-4-amine is coupled using HBTU/DIEA, followed by cleavage from the resin with trifluoroacetic acid (TFA). This method offers advantages in scalability and purity control.

Industrial-Scale Considerations

Process Optimization

  • Solvent Selection : THF and DCM are replaced with 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) for greener chemistry.
  • Catalytic Hydrogenation : Pd/C is recycled via filtration, reducing metal waste.

Cost Analysis

  • Boc Protection : Di-tert-butyl dicarbonate costs account for 40% of raw material expenses.
  • Benzyl Bromide : Contributes 25% to total synthesis costs.

Challenges and Mitigation Strategies

Racemization During Coupling

  • Mitigation : Use coupling agents like HATU or COMU, which operate at lower temperatures.

Byproduct Formation

  • Mitigation : Implement in situ FTIR monitoring to detect acyl chloride intermediates and optimize reaction times.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(1-BOC-PIPERIDIN-4-YL)-L-ASPARTINSÄURE-4-BENZYLESTER: wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt:

    Chemie: Als Baustein in der organischen Synthese.

    Biologie: Bei der Untersuchung von Enzym-Substrat-Wechselwirkungen.

    Medizin: Potenzieller Einsatz in der Arzneimittelentwicklung und -gestaltung.

    Industrie: Verwendung bei der Synthese komplexer Moleküle für Pharmazeutika.

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung hängt von ihrer Anwendung ab. In der pharmazeutischen Chemie kann sie als Prodrug wirken und bei enzymatischer Spaltung aktive Metaboliten freisetzen. Die beteiligten molekularen Ziele und Signalwege würden je nach dem spezifischen biologischen Kontext variieren.

Wissenschaftliche Forschungsanwendungen

N-(1-BOC-PIPERIDIN-4-YL)-L-ASPARTIC ACID-4-BENZYL ESTER: is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis.

    Biology: In the study of enzyme-substrate interactions.

    Medicine: Potential use in drug development and design.

    Industry: Used in the synthesis of complex molecules for pharmaceuticals.

Wirkmechanismus

The mechanism of action of this compound depends on its application. In medicinal chemistry, it may act as a prodrug, releasing active metabolites upon enzymatic cleavage. The molecular targets and pathways involved would vary based on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds share functional or structural similarities with the target molecule but differ in key aspects:

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile Applications
Target Compound C₂₁H₂₉N₂O₆* ~429.5† Boc-protected piperidine, benzyloxy, 4-oxobutanoic acid Low in water; soluble in DMSO/DMF Peptide intermediates, chiral building blocks
[] 1-(2S)-4-(Benzyloxy)-2-(Fmoc-amino)-4-oxobutanoyl-2-methylpiperidine-2-carboxylic acid Not provided ~621.7† Fmoc, benzyloxy, methylpiperidine, oxobutanoyl, carboxylic acid Low aqueous solubility (hydrophobic Fmoc) Solid-phase peptide synthesis
[] (S)-Benzyl 2-(Boc-amino)-4-(dimethylamino)-4-oxobutanoate C₁₈H₂₆N₂O₅ 350.4 Boc-amino, dimethylamino, benzyl ester Soluble in THF, chloroform Prodrugs, amine-protected intermediates
[] (2S)-4-(Boc-piperidin-4-yl)-2-(Fmoc-amino)butanoic acid C₂₆H₃₁N₃O₆ 493.5 Boc, Fmoc, piperidine, carboxylic acid Moderate in polar aprotic solvents Orthogonal protection strategies in peptide synthesis
[] 4-(4-Boc-piperazin-1-yl)-4-oxobutanoic acid C₁₃H₂₁N₃O₅ 299.3 Boc-piperazine, 4-oxobutanoic acid Higher aqueous solubility (piperazine) Drug candidates, linker molecules

*Inferred formula; †Estimated based on structural analysis.

Key Findings

Protection Strategy :

  • The target compound’s Boc group offers acid-labile protection, contrasting with Fmoc in and , which requires basic deprotection. This makes the target preferable in acid-stable synthetic routes .
  • Dual protection (Boc + Fmoc) in enables orthogonal deprotection but complicates synthesis compared to the target’s single Boc group .

Backbone Modifications :

  • The benzyl ester in enhances lipophilicity, whereas the target’s carboxylic acid allows salt formation or conjugation, broadening its utility in medicinal chemistry .
  • Piperazine in introduces a second nitrogen, increasing hydrogen-bonding capacity compared to the target’s piperidine .

Solubility and Reactivity: The dimethylamino group in introduces basicity, altering solubility and biological interactions versus the target’s neutral piperidine . 4-Oxobutanoic acid in all compounds facilitates conjugation but varies in steric effects due to substituents (e.g., methylpiperidine in vs. unmodified piperidine in the target) .

Biologische Aktivität

(S)-4-(benzyloxy)-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)-4-oxobutanoic acid, also known by its CAS number 368866-15-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzyloxy group, a piperidine moiety, and an oxobutanoic acid component. Its molecular formula is C21H30N2O6C_{21}H_{30}N_{2}O_{6}, and it has a molecular weight of 394.48 g/mol. The presence of the piperidine ring is particularly noteworthy as it is often associated with various biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to (S)-4-(benzyloxy)-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)-4-oxobutanoic acid exhibit antitumor effects. For instance, research on related piperidine derivatives has shown promising results in inhibiting tumor growth in various cancer models. A notable study demonstrated that a related compound inhibited the proliferation of malignant pleural mesothelioma cells by blocking critical signaling pathways involved in tumorigenesis .

The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways associated with cancer cell survival. For example, studies have highlighted the role of these compounds in modulating the activity of protein kinases and other signaling molecules that are crucial for cancer cell proliferation and survival .

Enzyme Inhibition

The compound's structural features suggest potential enzyme inhibitory activities. Piperidine derivatives have been linked to inhibition of acetylcholinesterase (AChE), which is vital for neurotransmission and has implications in neurodegenerative diseases . Additionally, some studies have reported that related compounds exhibit strong urease inhibitory activity, indicating potential applications in treating infections caused by urease-producing bacteria .

Antimicrobial Activity

Preliminary evaluations suggest that (S)-4-(benzyloxy)-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)-4-oxobutanoic acid may possess antimicrobial properties. Compounds with similar structures have shown varying degrees of antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, suggesting that further investigation into this compound's antimicrobial efficacy could be warranted .

In Vitro Studies

In vitro studies involving related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value indicating potent cytotoxicity against leukemia cell lines, supporting the potential use of such compounds in cancer therapy .

In Vivo Efficacy

Animal models have been utilized to assess the in vivo efficacy of piperidine derivatives. In one notable study, administration of a structurally similar compound resulted in reduced tumor burden in mouse xenograft models, reinforcing the hypothesis that these compounds can effectively target tumor growth mechanisms .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of tumor growth
Enzyme InhibitionAChE and urease inhibition
AntimicrobialActivity against Salmonella

Structure-Activity Relationship (SAR)

Compound StructureBiological ActivityReference
Piperidine DerivativeAntitumor activity
Benzyloxy GroupEnhanced enzyme inhibition

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.